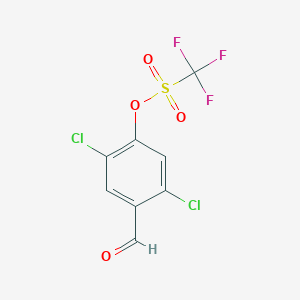
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-methoxyphthalic anhydride with methylamine, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-oxoisoindoline-5-carboxylate: Another isoindoline derivative with similar structural features but different functional groups.
Methyl 1-oxoisoindoline-3-carboxylate: A compound with a similar core structure but variations in the position of functional groups.
Uniqueness
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
methyl 6-methoxy-1-oxo-2,3-dihydroisoindole-4-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-7-9(5-12-10(7)13)8(4-6)11(14)16-2/h3-4H,5H2,1-2H3,(H,12,13) |
Clave InChI |
DNTYOMAZVDIDDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CNC2=O)C(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)



![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)




![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)
